molecular formula C11H11NO3 B2784577 2-(4-methoxy-1H-indol-3-yl)acetic Acid CAS No. 17897-49-3

2-(4-methoxy-1H-indol-3-yl)acetic Acid

Cat. No.: B2784577
CAS No.: 17897-49-3
M. Wt: 205.213
InChI Key: LASOXKFMZMXTOD-UHFFFAOYSA-N
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Description

2-(4-methoxy-1H-indol-3-yl)acetic acid is an organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-indol-3-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and environmentally benign reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

2-(4-methoxy-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(4-methoxy-1H-indol-3-yl)acetic acid can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in medicinal chemistry, biology, and industrial applications. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.

Properties

IUPAC Name

2-(4-methoxy-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-9-4-2-3-8-11(9)7(6-12-8)5-10(13)14/h2-4,6,12H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASOXKFMZMXTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17897-49-3
Record name 2-(4-methoxy-1H-indol-3-yl)acetic acid
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